molecular formula C23H28FN5O3 B2988590 N-cyclohexyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1189898-43-8

N-cyclohexyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No.: B2988590
CAS No.: 1189898-43-8
M. Wt: 441.507
InChI Key: BKYPXHODOZQURJ-UHFFFAOYSA-N
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Description

Typically, a description of a compound would include its molecular formula, structure, and the types of functional groups it contains. For example, this compound appears to contain a cyclohexyl group, a fluorobenzyl group, and a pyrazolopyrimidinone group .


Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the sequence of reactions .


Molecular Structure Analysis

This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, and the conditions under which these reactions occur .


Physical and Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Research on pyrazolo[4,3-d]pyrimidine derivatives often involves the synthesis of novel compounds with potential biological activities. For example, studies have explored the synthesis of various pyrazolo[4,3-d]pyrimidine derivatives by reacting different starting materials to yield compounds with anticipated antimicrobial, anticancer, or kinase inhibitory activities. These synthetic pathways typically utilize specific functional groups and reactants to create complex molecules, potentially including structures similar to N-cyclohexyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide (Toplak et al., 1999; Albratty et al., 2017).

Biological Activities and Applications

The research into compounds structurally related to this compound frequently aims to evaluate their biological activities:

  • Anticancer Activity : Certain derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines, with some showing promising results (Hassan et al., 2015).
  • Antimicrobial Activity : The antimicrobial potential of pyrazolo[4,3-d]pyrimidine derivatives has been investigated, highlighting their possible use in developing new antimicrobial agents (Bondock et al., 2008).
  • Kinase Inhibitory Activities : Some studies have focused on evaluating the kinase inhibitory activities of pyrazolo[4,3-d]pyrimidine derivatives, suggesting their potential in the treatment of diseases associated with kinase dysregulation (Fallah-Tafti et al., 2011).

Mechanism of Action

If the compound is a drug or a catalyst, this would involve studying how it interacts with other molecules to produce its effects .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact .

Future Directions

This could involve predicting new reactions that the compound could undergo, new applications for the compound, or ways to improve its synthesis .

Properties

IUPAC Name

N-cyclohexyl-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN5O3/c1-3-29-21-20(15(2)26-29)27(14-19(30)25-18-7-5-4-6-8-18)23(32)28(22(21)31)13-16-9-11-17(24)12-10-16/h9-12,18H,3-8,13-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYPXHODOZQURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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